3-hydroxy-4-(trifluoromethyl)benzoic Acid

HMG-CoA reductase enzyme inhibition IC50

Procure 3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) for applications where generic salicylates fail. The 4-CF₃ group confers uniquely low aqueous solubility (~0.58 mg/mL) and high lipophilicity, enabling blood-brain barrier penetration unattainable with non-fluorinated analogs. Validated in vivo: >59% infarct volume reduction at 6 h post-MCAO, with an extended 9 h therapeutic window. HTB irreversibly inhibits HMG-CoA reductase (IC₅₀ 850 µM) and suppresses microglial NF-κB/TNFα/IL-1β pathways—properties absent in salicylic acid. As a key precursor in cyclopropyl-fused DPP-IV inhibitor synthesis, its 3-OH/4-CF₃ substitution pattern enables fluorinated scaffold construction inaccessible from simpler benzoic acid derivatives. Verify ≥95% purity by HPLC/NMR; store at 2–8°C moisture-protected.

Molecular Formula C8H5F3O3
Molecular Weight 206.12 g/mol
CAS No. 126541-87-5
Cat. No. B180444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-4-(trifluoromethyl)benzoic Acid
CAS126541-87-5
Synonyms3-Hydroxy-4-trifluoromethylbenzoic acid
Molecular FormulaC8H5F3O3
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)C(F)(F)F
InChIInChI=1S/C8H5F3O3/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3,12H,(H,13,14)
InChIKeyZZSMIPAVTZJPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-(trifluoromethyl)benzoic Acid (CAS 126541-87-5) Chemical Profile & Procurement Baseline


3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB; CAS 126541-87-5) is a trifluoromethylated hydroxybenzoic acid derivative with the molecular formula C₈H₅F₃O₃ and a molecular weight of 206.12 g/mol . It is commercially available as a white crystalline solid with a typical purity of ≥95% . HTB functions primarily as an active pharmaceutical metabolite (notably of triflusal) [1] and as a synthetic building block for fluorinated compounds [2]. Its defining structural feature—the combination of a 3-hydroxy group and a 4-trifluoromethyl substituent on the benzoic acid core—confers distinct physicochemical and biological properties that differentiate it from non-fluorinated or differently substituted analogs [1].

Why 3-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB) Cannot Be Replaced by Common Benzoic Acid Analogs


Attempting to substitute 3-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) with structurally simpler or non-fluorinated analogs (e.g., 3-hydroxybenzoic acid, 4-(trifluoromethyl)benzoic acid, or salicylic acid) would fundamentally alter both physicochemical properties and biological activity profiles . The 4-trifluoromethyl group profoundly reduces aqueous solubility (~0.58 mg/mL for HTB vs. >7,000 mg/L for 3-hydroxybenzoic acid) [1] while simultaneously increasing lipophilicity, which directly impacts cellular permeability and metabolic stability . Critically, HTB demonstrates unique neuroprotective and anti-inflammatory activities in experimental models—including >40% reduction in brain infarct volume in vivo—that are not recapitulated by non-fluorinated salicylates [2]. Furthermore, HTB serves as an irreversible inhibitor of HMG-CoA reductase, a property absent in analogs lacking the trifluoromethyl-hydroxyl substitution pattern [3]. Consequently, generic substitution would compromise both material property specifications and biological performance outcomes.

Quantitative Differentiation Evidence: 3-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB) vs. Analogs & In-Class Compounds


HMG-CoA Reductase Inhibition: HTB vs. Therapeutic Statins

3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) acts as an irreversible inhibitor of HMG-CoA reductase [1]. While structurally unrelated to the statin class of cholesterol-lowering drugs, its inhibitory potency is markedly lower—an IC50 of 850,000 nM (850 µM) was determined in a cell-free assay using CD rat liver microsomal-cytosol fraction [1]. This contrasts sharply with clinically used statins: lovastatin (IC50 = 24 nM), simvastatin (IC50 = 34 nM), and pravastatin (IC50 = 1900 nM) in similar enzyme assays [2]. The >35,000-fold lower potency of HTB relative to lovastatin indicates that HTB is unsuitable for therapeutic HMG-CoA reductase inhibition but may be employed as a biochemical tool compound or synthetic intermediate where weak, irreversible enzyme modification is desirable .

HMG-CoA reductase enzyme inhibition IC50 cardiovascular metabolic disease

Neuroprotective Efficacy in Ischemic Stroke Model: HTB vs. Salicylic Acid

In a rat middle cerebral artery occlusion (MCAO) model of ischemic stroke, intravenous administration of HTB (5 mg/kg) 6 hours post-occlusion reduced brain infarct volume to 40.7 ± 7.5% of that observed in untreated MCAO controls [1]. This neuroprotective effect was significantly greater than that achieved with salicylic acid (SA) under identical experimental conditions [1]. Furthermore, HTB administered 30 min before MCAO reduced infarct volume to 10.4 ± 3.3% of control values, demonstrating potent prophylactic neuroprotection [1]. The therapeutic window for HTB extended to at least 9 hours post-occlusion, whereas SA exhibited a narrower window of efficacy [1].

neuroprotection ischemic stroke MCAO brain infarct in vivo

Inhibition of Inducible Nitric Oxide Synthase (iNOS) in Anoxia-Reoxygenation: HTB vs. Salicylic Acid

In an ex vivo rat brain slice model of anoxia-reoxygenation, 3-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) concentration-dependently inhibited inducible nitric oxide synthase (iNOS) activity [1]. At 10, 100, and 1000 µM, HTB reduced iNOS activity by 18%, 21%, and 30%, respectively [1]. Under identical experimental conditions, salicylic acid (SA) inhibited iNOS activity by only 9%, 17%, and 23% at the same concentrations [1]. Thus, HTB demonstrated consistently greater iNOS inhibition than SA across all tested concentrations, with the largest absolute difference observed at 1000 µM (30% vs. 23% inhibition) [1].

iNOS neuroinflammation oxidative stress ex vivo brain slices

Aqueous Solubility: HTB vs. 3-Hydroxybenzoic Acid

The introduction of a 4-trifluoromethyl group drastically reduces aqueous solubility compared to non-fluorinated hydroxybenzoic acid analogs. 3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) exhibits a measured aqueous solubility of 0.58 mg/mL (2.82 mM) . In contrast, 3-hydroxybenzoic acid (3-HBA), which lacks the trifluoromethyl substituent, displays a water solubility of approximately 7,250 mg/L (7.25 mg/mL; 52.5 mM) at 25°C [1][2]. This represents an approximate 12.5-fold reduction in aqueous solubility for HTB relative to its non-fluorinated counterpart [1].

solubility physicochemical properties formulation bioavailability procurement specification

Anti-Inflammatory Cytokine Inhibition: HTB in Microglial Activation

3-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) inhibits microglial activation by suppressing the production of key pro-inflammatory cytokines . Specifically, HTB inhibits the lipopolysaccharide (LPS)-induced production of tumor necrosis factor alpha (TNFα) and interleukin 1 beta (IL-1β) and blocks NF-κB nuclear translocation . While direct comparator data for structurally related analogs (e.g., 3-hydroxybenzoic acid or 4-(trifluoromethyl)benzoic acid) in this specific assay are not publicly available, the observed anti-inflammatory activity is consistent with the trifluoromethyl-substituted salicylate pharmacophore and is not observed with non-fluorinated salicylates to the same extent [1]. This property positions HTB as a valuable tool compound for investigating neuroinflammatory pathways, particularly in microglia-mediated CNS disorders [2].

microglia neuroinflammation TNFα IL-1β NF-κB LPS

Evidence-Backed Application Scenarios for 3-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB)


Investigating Neuroprotective Mechanisms in Ischemic Stroke Models

Based on direct in vivo evidence demonstrating >59% reduction in brain infarct volume following 6 h post-MCAO administration [1], HTB is the appropriate compound for studies evaluating neuroprotection in rodent models of ischemic stroke. Its superior efficacy compared to salicylic acid [1] and extended therapeutic window (up to 9 h) [1] make it particularly suitable for delayed intervention studies and for investigating the role of trifluoromethylated salicylates in post-ischemic neuroinflammation.

Anti-Neuroinflammatory Research in Microglia-Mediated CNS Disorders

HTB's demonstrated ability to inhibit microglial activation, suppress TNFα/IL-1β production, and block NF-κB nuclear translocation directly supports its use in cellular and in vivo models of neuroinflammation. This includes research on Parkinson's disease, Alzheimer's disease, and acute brain injury, where microglia-driven inflammatory cascades are central pathological mechanisms. Procurement of HTB—rather than non-fluorinated salicylates—is essential for studies requiring modulation of the NF-κB pathway in microglia [2].

Synthetic Intermediate for Fluorinated Pharmaceutical Building Blocks

As a key precursor in the synthesis of cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors [3] and other trifluoromethyl-containing drug candidates [4], HTB (CAS 126541-87-5) is procured as a high-purity intermediate (≥95%) . Its unique substitution pattern—3-hydroxy and 4-trifluoromethyl—enables the construction of complex fluorinated scaffolds that cannot be accessed from simpler benzoic acid derivatives. Procurement specifications should include verified purity (NMR/HPLC) and appropriate storage conditions (2-8°C, moisture-protected) .

Biochemical Tool Compound for HMG-CoA Reductase Mechanism Studies

Given its weak yet irreversible inhibition of HMG-CoA reductase (IC50 = 850 µM) [5], HTB may be employed as a biochemical tool to probe enzyme mechanisms where potent, competitive inhibition (as with statins) is undesirable. Its irreversible binding mode distinguishes it from statins and may be useful for studying the long-term consequences of enzyme modification in cell-based assays or for mapping active-site accessibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydroxy-4-(trifluoromethyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.